4-(4-Amino-1H-imidazol-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Amino-1H-imidazol-2-yl)butanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the amino and butanoic acid groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-1H-imidazol-2-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolone derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
4-(4-Amino-1H-imidazol-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 4-(4-Amino-1H-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the amino group can form hydrogen bonds with receptor sites, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to 4-(4-Amino-1H-imidazol-2-yl)butanoic acid.
Imidazole-4-acetic acid: Another compound with an imidazole ring and a carboxylic acid group.
Uniqueness
This compound is unique due to its specific combination of an amino group and a butanoic acid side chain attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-(5-amino-1H-imidazol-2-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c8-5-4-9-6(10-5)2-1-3-7(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12) |
InChI Key |
QDQPCPVUDRRPFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)CCCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.